2-Bromo-6-iodo-3-propoxypyridine
Description
2-Bromo-6-iodo-3-propoxypyridine is a halogenated pyridine derivative featuring bromine at position 2, iodine at position 6, and a propoxy group (–OCH₂CH₂CH₃) at position 3. Its molecular formula is C₈H₉BrINO, with a molecular weight of 354.98 g/mol. The presence of bromine and iodine enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the propoxy group may improve lipophilicity and solubility in organic solvents compared to smaller substituents like hydroxy or methoxy groups .
Properties
Molecular Formula |
C8H9BrINO |
|---|---|
Molecular Weight |
341.97 g/mol |
IUPAC Name |
2-bromo-6-iodo-3-propoxypyridine |
InChI |
InChI=1S/C8H9BrINO/c1-2-5-12-6-3-4-7(10)11-8(6)9/h3-4H,2,5H2,1H3 |
InChI Key |
RKTMPNNVQWAFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N=C(C=C1)I)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Bromo-6-iodo-3-propoxypyridine with key analogs from the evidence:
Physicochemical Properties
- Solubility: The propoxy group in the target compound likely improves solubility in non-polar solvents compared to the polar hydroxy group in 2-Bromo-3-hydroxy-6-iodopyridine .
- Thermal Stability : Bulkier substituents (e.g., propoxy) may reduce thermal stability relative to smaller groups like methyl, as seen in 2-Bromo-3-methylpyridine .
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